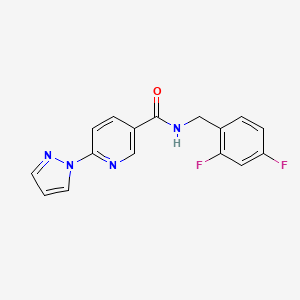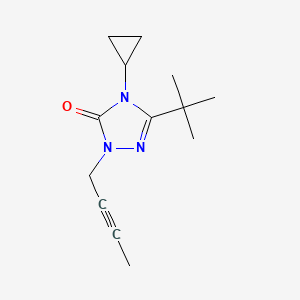
1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule. It contains several functional groups including a but-2-yn-1-yl group, a tert-butyl group, a cyclopropyl group, and a 1,2,4-triazol-5-one group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazol-5-one group suggests that the compound may have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the but-2-yn-1-yl group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Fungicidal Activity
This compound and its derivatives have been synthesized for potential fungicidal applications. Research into similar triazole derivatives has shown moderate to excellent fungicidal activity against various fungal pathogens. For instance, specific compounds displayed 100% inhibition against Cercospora arachidicola Hori at concentrations of 50 mg/L, highlighting the compound's potential in agricultural fungicides (Mao, Song, & Shi, 2013).
Antitumor Activity
Derivatives of this chemical structure have been investigated for their antitumor properties. One particular study synthesized a compound which exhibited promising antitumor activity against the Hela cell line, with an IC50 value of 26 μM. This suggests potential therapeutic applications in cancer treatment (Ye et al., 2015).
Molecular and Crystal Structures
Understanding the molecular and crystal structures of such compounds is crucial for their application in material science and pharmaceuticals. Studies have detailed the crystal and molecular structures of triazole derivatives, revealing significant delocalization of π-electron density within the triazole ring and supramolecular chains formation via hydrogen bonding (Boechat et al., 2010). These structural insights are essential for designing drugs and materials with specific properties.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-but-2-ynyl-4-cyclopropyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-5-6-9-15-12(17)16(10-7-8-10)11(14-15)13(2,3)4/h10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGHQXBNSLGBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)N(C(=N1)C(C)(C)C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

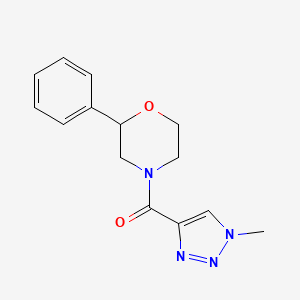
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine](/img/structure/B2809140.png)
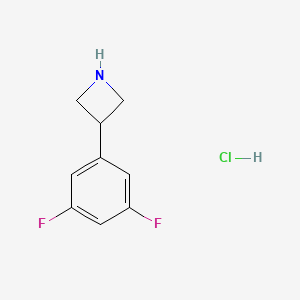
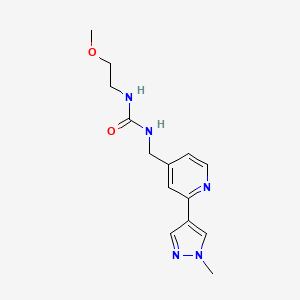
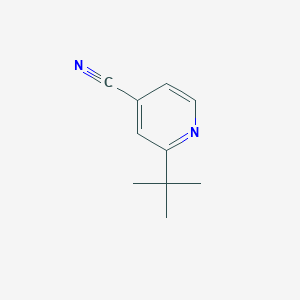
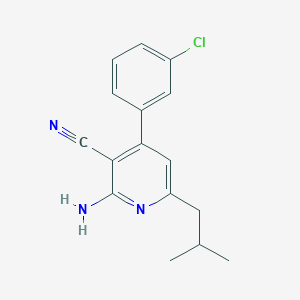
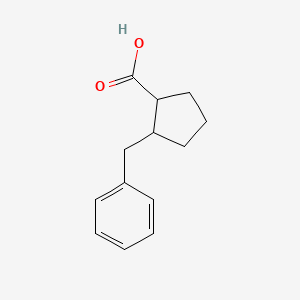
![4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B2809151.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2809154.png)
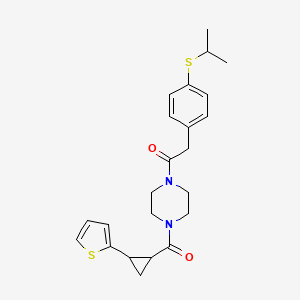
![2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2809156.png)
![N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2809157.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2809159.png)
